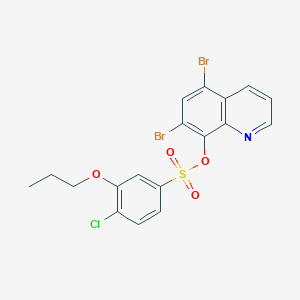

![molecular formula C20H18N4OS B6477897 N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,3-benzothiazole-2-carboxamide CAS No. 2640898-04-8](/img/structure/B6477897.png)

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,3-benzothiazole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,3-benzothiazole-2-carboxamide” contains a pyrazole ring, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

The molecular structure of pyrazoles is distinguished by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .Chemical Reactions Analysis

Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Benzothiazole carboxamide derivatives have garnered attention for their potential as anticancer agents. Researchers have explored their cytotoxic effects against various cancer cell lines. Mechanistic studies suggest that these compounds interfere with cell cycle progression, induce apoptosis, and inhibit tumor growth. Further investigations are ongoing to optimize their efficacy and minimize side effects .

Antimicrobial Properties

Benzothiazole carboxamide derivatives exhibit promising antimicrobial activity. They have been evaluated against bacteria, fungi, and protozoa. Their mode of action involves disrupting microbial membranes, inhibiting enzymes, and interfering with DNA replication. These compounds could serve as leads for novel antibiotics and antifungal agents .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases. Benzothiazole carboxamide derivatives have demonstrated anti-inflammatory properties by modulating cytokines, inhibiting inflammatory enzymes, and reducing oxidative stress. These findings suggest their potential in managing inflammatory conditions .

Antiviral Potential

Researchers have investigated benzothiazole carboxamide derivatives as potential antiviral agents. They exhibit activity against RNA and DNA viruses, including HIV, influenza, and herpesviruses. These compounds interfere with viral replication and entry, making them valuable candidates for drug development .

Neuroprotective Effects

Benzothiazole carboxamide derivatives have shown neuroprotective properties in preclinical studies. They enhance neuronal survival, reduce oxidative stress, and modulate neurotransmitter systems. These findings raise interest in their application for neurodegenerative disorders like Alzheimer’s and Parkinson’s disease .

Photophysical Applications

Certain benzothiazole carboxamide derivatives exhibit interesting photophysical properties. They can act as fluorescent probes, sensors, or imaging agents due to their fluorescence emission. Researchers explore their use in bioimaging, environmental monitoring, and materials science .

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with enzymes such asNicotinamide phosphoribosyltransferase (NAMPT) , which plays a pivotal role in many biological processes including metabolism and aging .

Mode of Action

It’s suggested that the compound might form strong hydrogen bonds with the amino acid residues of the target enzyme . This interaction could lead to changes in the enzyme’s activity, thereby influencing the biological processes it regulates.

Biochemical Pathways

Given the potential interaction with nampt, it’s plausible that the compound could influence theNAD+ salvage pathway , which is crucial for cellular energy metabolism and longevity.

Eigenschaften

IUPAC Name |

N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4OS/c1-24-17(11-13-22-24)15-8-6-14(7-9-15)10-12-21-19(25)20-23-16-4-2-3-5-18(16)26-20/h2-9,11,13H,10,12H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNJFCQCILUESEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,3-benzothiazole-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B6477815.png)

![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B6477823.png)

![N-{4-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]phenyl}acetamide](/img/structure/B6477826.png)

![4-(2-methyl-1,3-oxazol-4-yl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B6477833.png)

![methyl 3-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]-4-methoxybenzoate](/img/structure/B6477836.png)

![3-cyclopropyl-2-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6,7-difluoro-3,4-dihydroquinazolin-4-one](/img/structure/B6477840.png)

![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B6477854.png)

![5-(3,4-dimethoxyphenyl)-2-[4-(methylsulfanyl)phenyl]-1H-imidazole-4-thiol](/img/structure/B6477860.png)

![3,4-dichloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide](/img/structure/B6477866.png)

![N-({1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B6477881.png)

![2-(2,4-dichlorophenoxy)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}acetamide](/img/structure/B6477882.png)

![4-butoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide](/img/structure/B6477890.png)

![2,4,5-trimethyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B6477901.png)